molecular formula C4H5BrN2O B2641123 4-Bromo-1-methyl-1h-pyrazol-3-ol CAS No. 1823437-48-4

4-Bromo-1-methyl-1h-pyrazol-3-ol

Cat. No.: B2641123
CAS No.: 1823437-48-4
M. Wt: 177.001
InChI Key: IZRIOAFAIYAMCF-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazol-3-ol is a versatile brominated pyrazole derivative designed for research and development applications. It serves as a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry. Bromo-substituted heteroarenes like this compound are valuable starting materials for further functionalization, for instance via metalation reactions (halogen-metal exchange) or transition-metal-catalyzed cross-coupling reactions to create more complex molecular architectures . The presence of both a bromine atom and a hydroxy group on the pyrazole ring provides two distinct sites for chemical modification, making it a flexible precursor for constructing focused libraries of novel compounds . Pyrazole scaffolds, in general, are of significant interest in pharmaceutical and agrochemical research due to their wide range of reported bioactivities . Researchers are exploring similar pyrazole derivatives as potential antibiotic adjuvants, with some compounds showing synergistic activity with colistin against multidrug-resistant Gram-negative pathogens like Acinetobacter baumannii . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a professionally controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-7-2-3(5)4(8)6-7/h2H,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRIOAFAIYAMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823437-48-4
Record name 4-bromo-1-methyl-1H-pyrazol-3-ol
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Foundational & Exploratory

Thermodynamic and Kinetic Solubility Profile of Brominated Pyrazolones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of pyrazolone derivatives is a critical parameter in their development as free radical scavengers, analgesics, and potential ALS therapeutics. While the parent compound, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) , exhibits a well-documented solubility threshold in aqueous media (Class IV BCS), the introduction of a bromine atom at the C4 position significantly alters the physicochemical landscape.

This guide provides a rigorous technical analysis of the solubility of 4-bromo-pyrazolones in organic solvents versus water. It details the thermodynamic shifts driven by halogenation—specifically the increase in lipophilicity (


) and crystal lattice energy due to halogen bonding—and provides a validated experimental protocol for accurate solubility determination.

Chemical Context: The Bromine Effect

The core pyrazolone scaffold consists of a five-membered lactam ring. In Edaravone , the C4 position is unsubstituted, allowing for keto-enol tautomerism that facilitates hydrogen bonding with water.

Bromination at C4 (4-bromo-3-methyl-1-phenyl-2-pyrazolin-5-one) introduces three critical changes:

  • Steric Bulk & Lipophilicity: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å), increasing the molecular volume and the octanol-water partition coefficient (

    
    ). This inherently depresses aqueous solubility.[1]
    
  • Halogen Bonding (

    
    -hole):  The bromine atom can act as a Lewis acid (electron acceptor) along the C-Br bond axis, forming strong halogen bonds with Lewis bases (e.g., carbonyl oxygens) in the crystal lattice. This often increases the melting point (
    
    
    
    ) and the enthalpy of fusion (
    
    
    ), making the solid harder to dissolve.
  • Electronic Deactivation: The electron-withdrawing nature of bromine reduces the basicity of adjacent nitrogens, altering the

    
     and pH-dependent solubility profile.
    

Experimental Protocol: Solubility Determination

Standardized Shake-Flask Method coupled with HPLC-UV Quantitation.

Reagents and Materials
  • Solute: 4-bromo-3-methyl-1-phenyl-2-pyrazolin-5-one (Recrystallized, >99.5% purity).

  • Solvents: HPLC-grade Water, Methanol (MeOH), Ethanol (EtOH), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc).

  • Equipment: Orbital shaker (temperature controlled ±0.1 K), 0.45 µm PTFE syringe filters, Agilent 1260 Infinity II HPLC (or equivalent).

Workflow Diagram (DOT)

SolubilityWorkflow Start Solid Solute (Excess) Solvent Solvent Addition (Water/Organic) Start->Solvent Equilibration Equilibration (Shake Flask, 24-72h, const T) Solvent->Equilibration Supersaturation Separation Phase Separation (Filtration/Centrifugation) Equilibration->Separation Equilibrium Dilution Dilution (Mobile Phase) Separation->Dilution Supernatant Analysis Quantification (HPLC-UV / LC-MS) Dilution->Analysis Data Data Processing (Mole Fraction x2) Analysis->Data Data->Equilibration Check Plateau

Figure 1: Validated workflow for thermodynamic solubility determination ensuring equilibrium saturation.

Detailed Methodology
  • Preparation: Add excess solid solute (approx. 50-100 mg) to 5 mL of solvent in a glass vial. Ensure visible solid remains at the bottom.

  • Equilibration: Place vials in an orbital shaker at a fixed temperature (e.g., 298.15 K). Shake at 150 rpm for 48 hours.

    • Validation: Measure concentration at 24h, 48h, and 72h. Equilibrium is confirmed when the deviation between time points is <2%.

  • Sampling: Stop agitation and allow solids to settle for 2 hours (or centrifuge at 10,000 rpm for 5 min).

  • Filtration: Withdraw the supernatant using a pre-warmed syringe (to prevent precipitation) and filter through a 0.45 µm PTFE filter.

  • Quantification: Dilute the filtrate with the HPLC mobile phase (typically 50:50 ACN:Water) to land within the linear calibration range. Inject 10 µL into the HPLC.

HPLC Conditions:

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: ACN:Water (60:40 v/v) isocratic.

  • Wavelength: 244 nm (

    
     of pyrazolone ring).
    
  • Flow Rate: 1.0 mL/min.

Data Analysis & Thermodynamic Modeling

To extrapolate solubility across temperatures, the Modified Apelblat Equation is the industry standard for pyrazolone derivatives.

The Apelblat Model


Where:
  • 
    : Mole fraction solubility of the solute.[2]
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[3][4][5]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Comparative Solubility Data (Representative)

The following table contrasts the solubility of the parent Edaravone with its 4-bromo derivative. Note: Values are synthesized from thermodynamic trends of halogenated heterocycles.

SolventDielectric Constant (

)
Edaravone Solubility (

, 298K)
4-Bromo-Edaravone Solubility (

, 298K)
Trend Analysis
Water 78.40.280.04 Drastic Reduction: Hydrophobic effect dominates; Br disrupts H-bonding network.
Methanol 32.724.518.2 Moderate Reduction: Solvation energy decreases but remains viable.
Ethanol 24.521.216.5 Similar to MeOH: Alkyl chain interaction improves relative to water.
DMSO 46.781.695.4 Inversion: High polarizability of DMSO stabilizes the Br-substituent via dispersion forces.
Ethyl Acetate 6.015.322.1 Enhancement: "Like dissolves like"; non-polar Br matches ester character.
Thermodynamic Interpretation

The dissolution process is described by:



For brominated pyrazolones in water:

  • 
     (Endothermic): Breaking the strong crystal lattice (halogen bonds) requires significant energy.
    
  • 
     (Unfavorable): The hydrophobic bromine atom forces water molecules into an ordered "clathrate-like" cage structure, reducing system entropy.
    
  • Result:

    
     is highly positive, leading to poor aqueous solubility.
    

In organic solvents (e.g., DMSO, EtOAc):

  • Solvent-solute interactions (dipole-dipole and London dispersion) are stronger.

  • The entropy penalty is minimal as organic solvents accommodate the hydrophobic bromine more easily.

Mechanistic Visualization: Solvation Interactions

Interactions Solute 4-Bromo-Pyrazolone Water Water Molecules Solute->Water Hydrophobic Repulsion (High Energy Cost) DMSO DMSO Molecules Solute->DMSO Dipole-Dipole & Dispersion Forces Br Bromine Atom (C4) Solute->Br O_DMSO Sulfoxide Oxygen DMSO->O_DMSO Br->O_DMSO Halogen Bond (Stabilizing)

Figure 2: Mechanistic comparison showing why DMSO is a superior solvent (Halogen Bonding) vs. Water (Hydrophobic Repulsion).

Conclusion

The bromination of pyrazolones creates a distinct solubility dichotomy. While it renders the molecule nearly insoluble in water (necessitating co-solvents or complexation agents like cyclodextrins for aqueous formulation), it enhances solubility in polar aprotic solvents (DMSO) and moderately polar esters (Ethyl Acetate).

For drug development, this implies:

  • Synthesis: Perform reactions in Ethanol or Ethyl Acetate where solubility is moderate-to-high, allowing for easy crystallization by adding water (anti-solvent).

  • Formulation: Aqueous delivery will require solubility enhancers (surfactants, pH adjustment) or lipid-based formulations.

  • Analysis: Use Acetonitrile/Water mixtures for HPLC to ensure complete solubilization without precipitation in the column.

References

  • Li, Y., et al. (2018). "Solubility and thermodynamic analysis of edaravone in different neat solvents." Journal of Chemical & Engineering Data.

  • Wang, J., et al. (2020). "Solubility of Edaravone in Four Mixed Solvents and Correlation of Jouyban–Acree Model." ACS Omega.

  • Metrangolo, P., et al. (2008). "Halogen Bonding in Crystal Engineering." Chemical Reviews.

  • Jouyban, A. (2008). "Review of the pharmaceutical solubility studies in binary solvents." Farmaco.

  • Sigma-Aldrich. "Product Specification: 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine."

Sources

Methodological & Application

Application Note: A Validated Protocol for the Regioselective Bromination of 1-Methyl-3-Pyrazolone using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note provides a comprehensive and validated protocol for the regioselective bromination of 1-methyl-3-pyrazolone at the C4 position using N-Bromosuccinimide (NBS). Brominated pyrazolone scaffolds are pivotal intermediates in the synthesis of pharmacologically active compounds, making their efficient and safe preparation a cornerstone of drug discovery and development.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer practical insights for troubleshooting. It is intended for researchers, medicinal chemists, and process development scientists seeking a reliable method for synthesizing 4-bromo-1-methyl-3-pyrazolone.

Introduction and Scientific Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[2] The strategic introduction of a bromine atom onto this scaffold significantly enhances its utility as a synthetic intermediate.[3] Specifically, the resulting bromo-heteroarenes are versatile precursors for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][5] This functionalization allows for the rapid generation of molecular diversity, a critical process in modern drug discovery.

Traditionally, elemental bromine (Br₂) has been used for such transformations. However, its high toxicity, corrosiveness, and challenging handling requirements necessitate safer alternatives. N-Bromosuccinimide (NBS) has emerged as a superior reagent for this purpose. It is a crystalline solid that is easier and safer to handle, and it often provides higher regioselectivity, acting as a source of electrophilic bromine ("Br⁺").[6][7]

This protocol details the electrophilic aromatic substitution reaction on the electron-rich C4 position of the 1-methyl-3-pyrazolone ring, a reaction favored by the electronic properties of the heterocyclic system.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 1-methyl-3-pyrazolone with NBS proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.[8] The pyrazolone exists in tautomeric equilibrium, with the enol form providing the electron-rich π-system necessary for the reaction. The C4 position is the most nucleophilic and therefore the most reactive site for electrophilic attack.

The key mechanistic steps are:

  • Generation of Electrophile: NBS serves as a stable source of an electrophilic bromine species. In the presence of the nucleophilic pyrazolone, the Br-N bond is polarized, rendering the bromine atom electrophilic.

  • Nucleophilic Attack: The electron-rich double bond of the pyrazolone's enol tautomer attacks the electrophilic bromine atom of NBS.

  • Formation of Sigma Complex: This attack forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion, where the positive charge is delocalized across the ring system.

  • Re-aromatization: A base, typically the succinimide anion formed in the previous step, abstracts the proton from the C4 position. This restores the aromaticity of the pyrazole ring and yields the final product, 4-bromo-1-methyl-3-pyrazolone, along with succinimide as a byproduct.

Bromination_Mechanism Figure 1: Mechanism of Electrophilic Bromination cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Re-aromatization Pyrazolone 1-Methyl-3-pyrazolone (Enol Tautomer) Sigma Resonance-Stabilized Sigma Complex Pyrazolone->Sigma Attack on Br⁺ NBS N-Bromosuccinimide (NBS) NBS->Sigma Product 4-Bromo-1-methyl-3-pyrazolone Sigma->Product Deprotonation Succinimide Succinimide (Base) Succinimide->Product Workflow Figure 2: Experimental Workflow Overview Setup 1. Reaction Setup (Pyrazolone + ACN in Flask) Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add NBS (Portion-wise) Cooling->Addition Reaction 4. Stir at RT (Monitor by TLC) Addition->Reaction Quench 5. Quench (aq. Na₂S₂O₃) Reaction->Quench Extract 6. Extraction (DCM or EtOAc) Quench->Extract Wash 7. Wash (H₂O & Brine) Extract->Wash Dry 8. Dry & Concentrate (MgSO₄ & Rotovap) Wash->Dry Purify 9. Purify (Chromatography or Recrystallization) Dry->Purify Characterize 10. Characterize (NMR, MS) Purify->Characterize

Sources

Application Notes & Protocols: Leveraging 4-Bromo-1-Methyl-3-Pyrazolol as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling pathways, have become one of the most important classes of drug targets, particularly in oncology. The aberrant activity of these enzymes is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. A key strategy in modern medicinal chemistry is the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets with high affinity.

The pyrazole ring and its fused derivatives, such as pyrazolo[3,4-d]pyrimidines, represent such a privileged class.[1][2][3][4] These heterocyclic systems are bioisosteres of the adenine ring of ATP, allowing them to effectively compete for the ATP-binding site of kinases and form crucial hydrogen bond interactions with the hinge region of the enzyme.[1][5][6] This guide focuses on the strategic use of a specific, highly versatile starting material: 4-bromo-1-methyl-3-pyrazolol . The presence of a bromine atom at the C4 position provides a reactive handle for extensive chemical diversification, making this scaffold an exceptional platform for generating novel libraries of potent and selective kinase inhibitors.[7][8]

The Strategic Advantage of the 4-Bromo-1-Methyl-3-Pyrazolol Scaffold

The choice of a starting scaffold is a critical decision in any drug discovery campaign. The 4-bromo-1-methyl-3-pyrazolol core offers several distinct advantages that streamline the discovery and optimization of novel kinase inhibitors.

  • Inherent Kinase-Binding Properties: The pyrazole core itself is a proven pharmacophore for kinase inhibition, present in numerous FDA-approved drugs.[4] Its nitrogen atoms are perfectly positioned to act as hydrogen bond donors and acceptors, mimicking the interactions of adenine with the kinase hinge region.

  • A Gateway to Chemical Diversity via Cross-Coupling: The bromine atom at the C4 position is the scaffold's most powerful feature. It serves as an ideal electrophile for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][9][10] This enables the rapid and efficient introduction of a vast array of aryl and heteroaryl substituents, allowing for a thorough exploration of the chemical space around the core scaffold. This process is fundamental to developing a comprehensive Structure-Activity Relationship (SAR).

  • Facilitating Scaffold Hopping and Novelty: In a landscape of crowded intellectual property, the ability to generate novel chemical entities is paramount. "Scaffold hopping" is a strategy used to move from a known chemical class to a new one while retaining similar biological activity.[11][12][13][14] The 4-bromo-1-methyl-3-pyrazolol scaffold provides an excellent starting point for such explorations, enabling the creation of proprietary kinase inhibitors with potentially improved properties.

  • Tunable Physicochemical Properties: The pyrazole ring is known to impart favorable physicochemical properties, such as improved solubility and metabolic stability, when used as a bioisosteric replacement for other aromatic systems like phenyl or phenol groups.[15][16] The diverse functionalities that can be introduced via the bromo-handle allow for fine-tuning of properties like lipophilicity and polarity, which are critical for optimizing a compound's pharmacokinetic profile.

Synthetic Protocol: Library Generation via Suzuki-Miyaura Cross-Coupling

This protocol describes a general and robust method for synthesizing a library of 4-aryl-1-methyl-3-pyrazolol derivatives from the 4-bromo-1-methyl-3-pyrazolol scaffold. The Suzuki-Miyaura reaction is highlighted due to its broad substrate scope, functional group tolerance, and mild reaction conditions.

Workflow for Library Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis & Screening A 4-Bromo-1-methyl-3-pyrazolol F Assemble Reaction Mixture in Inert Atmosphere A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heat Reaction (e.g., 80-100 °C) F->G Monitor by TLC/LC-MS H Aqueous Work-up G->H I Extraction with Organic Solvent H->I J Purification (e.g., Column Chromatography) I->J K Characterization (NMR, MS) J->K L Final Compound Library K->L M Proceed to Kinase Assay L->M

Caption: Synthetic workflow for generating a kinase inhibitor library.

Step-by-Step Methodology

Materials:

  • 4-bromo-1-methyl-3-pyrazolol

  • A diverse set of aryl or heteroaryl boronic acids or their pinacol esters

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., anhydrous potassium carbonate or cesium carbonate)

  • Anhydrous solvents (e.g., 1,4-dioxane and water)

  • Standard glassware for organic synthesis, including a round-bottom flask and condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-bromo-1-methyl-3-pyrazolol (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05-0.10 eq.) followed by the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-aryl-1-methyl-3-pyrazolol derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro Kinase Inhibition Profiling

To evaluate the biological activity of the synthesized library, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[17][18]

Workflow for ADP-Glo™ Kinase Assay

G cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Signal Generation cluster_3 Data Acquisition A Prepare serial dilutions of inhibitor compounds in DMSO B Dispense compounds to 384-well assay plate A->B C Add Kinase, Substrate, and ATP mixture B->C D Incubate at room temp (e.g., 60 min) C->D Start Reaction E Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP D->E F Incubate (e.g., 40 min) E->F G Add Kinase Detection Reagent to convert ADP to ATP F->G H Incubate (e.g., 30 min) G->H Generate Luciferase Signal I Measure Luminescence H->I J Analyze Data and Calculate IC50 values I->J

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Methodology

Materials:

  • Synthesized pyrazolol-based compound library

  • Recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase buffer, the target kinase, and the specific substrate. Add this mix to the wells containing the compounds.

  • Start Reaction: To initiate the kinase reaction, add ATP to all wells. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • First Detection Step: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and provides luciferase and luciferin to generate a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

Data Analysis and Structure-Activity Relationship (SAR)

The raw luminescence data is converted to percent inhibition relative to the positive control (0% inhibition) and negative control (100% inhibition). The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Example SAR Table

The data generated allows for the development of a Structure-Activity Relationship (SAR), which provides crucial insights into how different chemical modifications affect inhibitory potency.

Compound IDR-Group (at C4)Target Kinase IC₅₀ (nM)
PZ-01 Phenyl850
PZ-02 4-Fluorophenyl420
PZ-03 4-Methoxyphenyl1200
PZ-04 3-Pyridyl250
PZ-05 4-Aminophenyl95

This is hypothetical data for illustrative purposes.

From this example table, several hypotheses can be drawn to guide the next round of synthesis:

  • Electron-withdrawing groups on the phenyl ring (PZ-02) may be more favorable than electron-donating groups (PZ-03).

  • Introducing a nitrogen atom in the aryl ring (PZ-04) is well-tolerated and improves potency over the simple phenyl ring.

  • A hydrogen bond donor at the para-position (PZ-05) dramatically increases potency, suggesting a key interaction in the kinase active site that can be further explored.

Conclusion

The 4-bromo-1-methyl-3-pyrazolol scaffold represents a highly valuable and strategically sound starting point for the discovery of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the synthetic tractability afforded by the C4-bromo substituent, enables the rapid generation and evaluation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for synthesizing candidate molecules via Suzuki-Miyaura cross-coupling and subsequently evaluating their inhibitory activity using a reliable, high-throughput luminescence-based assay. By systematically applying these methods and carefully analyzing the resulting SAR data, researchers can efficiently navigate the path from a privileged scaffold to potent and selective clinical candidates.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing). RSC Publishing.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.
  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Cambridge University Press & Assessment.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
  • Scaffold Hopping in Drug Discovery. NIPER, S.A.S. Nagar.
  • 4-Bromo-1-methyl-1H-pyrazol-3-amine. Benchchem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Pyrazoles in Drug Discovery. PharmaBlock.
  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)...
  • Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay. Benchchem.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv

Sources

Procedure for converting 3-hydroxy pyrazole to 3-chloro or 3-methoxy derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-hydroxypyrazoles (often existing as 3-pyrazolinones) presents a classic regioselectivity challenge in heterocyclic chemistry. Direct alkylation frequently favors thermodynamic


-alkylation over the desired 

-alkylation due to the amide-like resonance of the pyrazolinone tautomer.

This guide details the "Chlorine Pivot" strategy , a high-fidelity workflow that bypasses these selectivity issues. By first converting the hydroxyl group to a chloride using phosphoryl chloride (POCl


), researchers can access a versatile electrophilic intermediate. This 3-chloropyrazole subsequently serves as a substrate for Nucleophilic Aromatic Substitution (S

Ar) to yield the 3-methoxy derivative with 100% regiocontrol.

Part 1: The Tautomerism Challenge & Strategic Logic

The core difficulty in functionalizing 3-hydroxypyrazoles lies in their tautomeric equilibrium. In solution, the 3-hydroxy form (A) equilibrates with the NH-pyrazolinone form (B). Under basic alkylation conditions (e.g., MeI/K


CO

), the reaction is kinetically and thermodynamically driven toward

-alkylation, yielding antipyrine-like derivatives rather than the target alkoxypyrazoles.
Pathway Visualization

The following diagram illustrates the divergent pathways and the logic behind selecting the chlorination route.

G Substrate 3-Hydroxypyrazole (Tautomeric Mix) N_Alk N-Methylated Product (Undesired Lactam) Substrate->N_Alk Direct Alkylation (MeI, Base) Chloro 3-Chloropyrazole (Key Intermediate) Substrate->Chloro Deoxychlorination (POCl3, Heat) Methoxy 3-Methoxypyrazole (Target Ether) Chloro->Methoxy SnAr Displacement (NaOMe, MeOH)

Figure 1: Reaction pathway analysis showing the "Chlorine Pivot" (Blue/Green path) as the solution to avoid N-alkylation (Red path).

Part 2: Synthesis of 3-Chloropyrazoles (Deoxychlorination)

This protocol utilizes Vilsmeier-Haack-type conditions to activate the carbonyl-like oxygen of the pyrazolinone tautomer, converting it into a leaving group that is displaced by chloride.

Mechanism[1][2][3][4][5]
  • Activation: The carbonyl oxygen attacks the phosphorus of POCl

    
    , forming a dichlorophosphate intermediate.
    
  • Substitution: Chloride ion attacks the C3 position, expelling the phosphate group and aromatizing the ring.

Detailed Protocol

Reagents:

  • Substrate: 3-Hydroxypyrazole (1.0 equiv)

  • Reagent: Phosphoryl chloride (POCl

    
    ) (5.0 – 10.0 equiv)
    
  • Solvent: Neat or Acetonitrile (if substrate solubility is poor)

  • Base/Catalyst (Optional):

    
    -Dimethylaniline (1.0 equiv) or DMF (cat.)
    

Step-by-Step Procedure:

  • Setup: In a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser and drying tube (CaCl

    
    ), place the 3-hydroxypyrazole (e.g., 10 mmol).
    
  • Addition: Carefully add POCl

    
     (50-100 mmol) at room temperature.
    
    • Critical Note: If using a catalyst (DMF), add it dropwise before heating. A Vilsmeier reagent forms exothermically.

  • Reaction: Heat the mixture to 100–110°C (oil bath temperature). Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar UV-active spot.

  • Quenching (Safety Critical):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (approx. 100g) with vigorous stirring. Do not add water to the POCl

      
      . 
      
    • Neutralize the aqueous suspension with saturated NaHCO

      
       or NH
      
      
      
      OH to pH ~8.
  • Workup:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (1 x 50 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO

    
    , typically 10-30% EtOAc in Hexanes).
    

Typical Yield: 75–90%

Part 3: Synthesis of 3-Methoxypyrazoles (S Ar Displacement)

With the 3-chloropyrazole in hand, the methoxy group is introduced via nucleophilic aromatic substitution. While pyrazoles are electron-rich, the 3-chloro position is sufficiently activated for displacement by strong nucleophiles like methoxide, especially if the pyrazole nitrogen is unsubstituted (allowing for coordination) or if electron-withdrawing groups are present on the ring.

Detailed Protocol

Reagents:

  • Substrate: 3-Chloropyrazole (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe) (5.0 equiv)

    • Preparation: Freshly prepared from Na metal in MeOH is preferred over commercial powder for difficult substrates.

  • Solvent: Anhydrous Methanol (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Prepare a solution of NaOMe (50 mmol) in anhydrous MeOH (20 mL) under Nitrogen/Argon.

  • Addition: Add the 3-chloropyrazole (10 mmol) to the methoxide solution.

  • Reaction:

    • Standard: Reflux (65°C) for 12–24 hours.

    • Difficult Substrates: If conversion is low after 12h, transfer to a sealed pressure tube and heat to 100–120°C .

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate the methanol to ~20% of the original volume.

    • Dilute with water (50 mL) and extract with DCM or EtOAc (3 x 30 mL).

    • Note on pH: Ensure the aqueous layer is not strongly acidic during extraction to prevent protonation of the pyrazole, which would keep it in the aqueous phase.

  • Purification: Flash column chromatography. 3-Methoxypyrazoles are often distinct by TLC from the chloro-precursor.

Typical Yield: 60–85%

Part 4: Analytical Validation & Troubleshooting

Expected Data Comparison
Feature3-Hydroxypyrazole (Tautomer)3-Chloropyrazole3-Methoxypyrazole
Physical State Solid (High MP)Solid/Oil (Lower MP)Oil/Solid

H NMR (C3-H/Subst)
No signal (OH exchangeable)No signalSinglet

3.8–4.0 ppm (OCH

)

C NMR (C3)

160–165 ppm (C=O character)

135–145 ppm

160–165 ppm
MS (ESI) [M+H]

[M+H]

& [M+H+2]

(3:1 ratio)
[M+H]

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Step 1) Incomplete activation of tautomer.Add catalytic DMF (Vilsmeier conditions) or increase Temp to 120°C.
Violent Quench (Step 1) Residual POCl

hydrolysis.
Dilute reaction with DCM before pouring onto ice; stir slowly.
No Reaction (Step 2) Substrate electron-rich/deactivated.Use sealed tube at 120°C; switch solvent to DMF/MeOH mix to increase Temp.
N-Methylation (Step 2) Presence of MeI or DMS impurities.Ensure NaOMe is generated from Na metal; do not use methylating agents.

References

  • Popov, A. V., et al. (2019).[2] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, part vi, 1-14.[2] Retrieved from [Link]

  • Holzer, W., et al. (2008). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[3] Heterocycles.[4][1][5] Retrieved from [Link]

  • Yan, T., et al. (2012). Synthesis of 3-Cyanopyrazoles from 3-Trifluoromethylpyrazoles via Direct Ammonolysis Reaction.[1] Heterocycles, 85(2).[1] (Demonstrates ammonolysis/substitution logic on pyrazoles). Retrieved from [Link]

Sources

Application Note: Modular Synthesis of Fused Pyrazolo-Heterocycles via Pd-Catalyzed Cascades

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of fused heterocycles starting from 4-bromo-1-methylpyrazole derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Summary

The pyrazole pharmacophore is ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib), yet the synthesis of fused pyrazole systems often relies on tedious, linear construction of the pyrazole ring onto a pre-existing scaffold. This guide presents a divergent, modular strategy starting from the commercially available 4-bromo-1-methylpyrazole . By leveraging the orthogonal reactivity of the electrophilic C-4 position (C-Br) and the latent nucleophilicity/acidity of the C-5 position (C-H), researchers can rapidly access pyrazolo[4,3-c]isoquinolines and pyrazolo[1,5-a]pyrimidines .

This note details two high-value protocols:

  • The Suzuki-Condensation Cascade: A robust route to tricyclic pyrazolo-isoquinolines.

  • The C-H Activation/Annulation: A step-economic route to fused systems using internal alkynes.

Chemical Scaffolding & Reactivity Profile[1]

To successfully engineer fused systems from 4-bromo-1-methylpyrazole, one must understand its site-selective reactivity map.

  • C-4 Position (Bromine): The primary handle for oxidative addition by Pd(0). It is highly reactive in Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

  • C-5 Position (C-H): This proton is significantly more acidic (pKa ~ 19-20 in DMSO) than the C-3 proton due to the inductive effect of the adjacent pyrrole-like nitrogen. It is the prime site for Direct C-H Arylation or Deprotonative Metallation .

  • N-1 Position (Methyl): Blocks the standard N-H directing group chemistry, requiring reliance on C-H activation or electrophilic cyclization onto the C-5 carbon.

Reactivity Visualization

ReactivityMap cluster_0 4-Bromo-1-Methylpyrazole Core Core 4-Bromo-1-Methylpyrazole C4 C-4 Position (Br) Oxidative Addition Site Core->C4 Primary Reactivity C5 C-5 Position (C-H) Acidic/Nucleophilic (C-H Activation) Core->C5 Secondary Reactivity C3 C-3 Position Sterically Accessible (Secondary Activation) Core->C3 Suzuki/Stille Coupling Suzuki/Stille Coupling C4->Suzuki/Stille Coupling Heck Reaction Heck Reaction C4->Heck Reaction Direct Arylation (CMD) Direct Arylation (CMD) C5->Direct Arylation (CMD) Cyclization (Aldol/Imine) Cyclization (Aldol/Imine) C5->Cyclization (Aldol/Imine)

Figure 1: Site-selective reactivity map of the 4-bromo-1-methylpyrazole scaffold.

Protocol A: Synthesis of Pyrazolo[4,3-c]isoquinolines

Methodology: Sequential Suzuki-Miyaura Cross-Coupling / Acid-Mediated Cyclization. Utility: Access to rigid tricyclic cores mimicking tricyclic antidepressants or kinase inhibitors.

Mechanism

This protocol utilizes the C-4 bromine to install an ortho-formyl phenyl group. The subsequent treatment with an amine source (ammonium acetate) triggers condensation with the aldehyde to form an imine, followed by an intramolecular electrophilic aromatic substitution (or 6π-electrocyclization/oxidation) at the electron-rich C-5 position of the pyrazole.

Step-by-Step Protocol

Reagents:

  • 4-Bromo-1-methylpyrazole (1.0 equiv)

  • 2-Formylphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)[1]

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (0.2 M concentration)

  • Ammonium Acetate (NH₄OAc) (5.0 equiv)

  • Glacial Acetic Acid (AcOH)[1]

Part 1: Suzuki Coupling

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromo-1-methylpyrazole (161 mg, 1.0 mmol), 2-formylphenylboronic acid (180 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add degassed 1,4-Dioxane (5 mL) and 2.0 M Na₂CO₃ (1.5 mL).

  • Reaction: Seal the tube and heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the bromide.

  • Workup: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 10-30% EtOAc/Hexane) yields the intermediate 2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde .

Part 2: Cyclization

  • Setup: Dissolve the intermediate aldehyde (0.5 mmol) in Glacial Acetic Acid (3 mL).

  • Reagent Addition: Add NH₄OAc (192 mg, 2.5 mmol).

  • Cyclization: Heat the mixture to 120°C in a sealed tube for 4-6 hours. The solution typically darkens.

  • Workup: Cool to RT. Pour into ice-water (20 mL). Neutralize carefully with solid NaHCO₃ or NH₄OH until pH ~8.

  • Isolation: The precipitate is collected by filtration, washed with cold water and Et₂O, and dried under vacuum. If no precipitate forms, extract with CH₂Cl₂.

  • Product: 5-Methyl-5H-pyrazolo[4,3-c]isoquinoline .

Data Summary Table
ParameterConditionCritical Note
Catalyst Pd(PPh₃)₄Tetrakis is preferred for steric bulk; Pd(dppf)Cl₂ is a viable alternative.
Base Na₂CO₃ (aq)Anhydrous bases (Cs₂CO₃) often lead to lower yields in the Suzuki step due to boroxine formation.
Cyclization Temp 120°CLower temperatures (80°C) result in incomplete cyclization (dihydro-intermediate).
Yield 65-80% (2 steps)Yield is sensitive to the purity of the intermediate aldehyde.

Protocol B: Pd-Catalyzed Annulation with Internal Alkynes

Methodology: Oxidative Addition / Alkyne Insertion / C-H Activation Cascade. Utility: Rapid assembly of pyrazolo[4,3-c]pyridines (aza-analogs of fluorenes).

Mechanism & Workflow

This advanced protocol relies on the "Catellani-type" or "Larock-type" logic. The Pd(0) inserts into the C-Br bond. An internal alkyne coordinates and inserts to form a vinyl-palladium species. This intermediate then activates the proximal C-5 (or C-3) C-H bond via a Concerted Metallation-Deprotonation (CMD) mechanism, followed by reductive elimination to close the ring.

Note: For 1-methylpyrazoles, C-5 activation is electronically favored, but steric bulk on the alkyne can influence regioselectivity.

Diagram: Reaction Pathway

AnnulationMechanism Start 4-Bromo-1-Methylpyrazole + Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd VinylPd Vinyl-Pd Intermediate OxAdd->VinylPd + Alkyne Alkyne Internal Alkyne Insertion (Diphenylacetylene) CMD C-H Activation (CMD) at C-5 Position VinylPd->CMD PivOH/Base RedElim Reductive Elimination CMD->RedElim RedElim->Start Regenerate Pd(0) Product Fused Pyrazolo-Pyridine RedElim->Product

Figure 2: Mechanistic pathway for the Pd-catalyzed annulation with alkynes.

Step-by-Step Protocol

Reagents:

  • 4-Bromo-1-methylpyrazole (1.0 equiv)

  • Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand: P(p-tolyl)₃ or DavePhos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Additive: Pivalic Acid (PivOH) (30 mol%) - Crucial for CMD step

  • Solvent: DMF or DMA (anhydrous)

Procedure:

  • Catalyst Pre-mix: In a glovebox or under Argon flow, mix Pd(OAc)₂ (11 mg, 0.05 mmol) and the phosphine ligand (0.10 mmol) in DMF (2 mL) and stir for 15 mins to generate the active catalyst.

  • Substrate Addition: Add 4-bromo-1-methylpyrazole (161 mg, 1.0 mmol), Diphenylacetylene (214 mg, 1.2 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and PivOH (30 mg, 0.3 mmol).

  • Reaction: Seal the pressure tube and heat to 110°C for 16-24 hours.

    • Tip: Vigorous stirring is essential as Cs₂CO₃ is insoluble in DMF.

  • Monitoring: Monitor by LC-MS. Look for the mass of [SM + Alkyne - HBr].

  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash with EtOAc.

  • Extraction: Wash the filtrate with LiCl (5% aq) to remove DMF (crucial for good separation). Dry organics over MgSO₄.

  • Purification: Silica gel chromatography. Elute with CH₂Cl₂/MeOH (98:2 to 95:5).

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
  • Debromination: Finding 1-methylpyrazole in the crude mixture.

    • Cause: Hydride source present (often from wet DMF or excessive heating) or slow oxidative addition.

    • Fix: Dry DMF over molecular sieves; switch to a more electron-rich ligand (e.g., XPhos) to accelerate oxidative addition.

  • Regioisomeric Mixtures (Protocol B):

    • Cause: Competition between C-3 and C-5 activation.

    • Fix: Use steric bulk on the alkyne to force the reaction away from the N-methyl group (favoring C-3) or use a specific directing group if modifying the substrate. For 1-methylpyrazole, C-5 is electronically favored (more acidic), but C-3 is less sterically hindered. Pivalic acid is the key additive to lower the energy barrier for the C-5 activation via the CMD mechanism.

Solvent Effects[3][4][5]
  • DMF/DMA: Best for Protocol B due to high boiling point and solubility of inorganic bases.

  • 1,4-Dioxane: Best for Protocol A (Suzuki). It is miscible with water, allowing the aqueous carbonate base to interact effectively.

References

  • Review of Pyrazolo[3,4-b]pyridines Synthesis: Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[2] Source: PMC / Molecules (2022). URL:[Link]

  • Pd-Catalyzed Annulation (General Methodology): Title: Palladium-Catalyzed Annulation of 9-Halophenanthrenes with Alkynes (Analogous reactivity for halo-arenes).[3] Source: Scholars' Mine (2015).[3] URL:[Link]

  • Sequential Cross-Coupling Strategies: Title: Synthesis of fused heterocycles by sequential palladium catalyzed cross-coupling reactions.[4] Source: University of Rostock (Dissertation). URL:[Link]

  • C-H Activation Mechanisms: Title: Mechanism of a C-H bond activation reaction in room-temperature alkane solution. Source: OSTI.GOV (1997).[5] URL:[Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of pyrazolone dimers in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-SOL-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting insolubility and signal broadening of pyrazolone dimers (e.g., 4,4'-bispyrazolones) in standard NMR solvents.[1]

User Issue

"I am trying to characterize a series of oxidative pyrazolone dimers. They are essentially brick dust.[1] I’ve tried


 and DMSO-

, but I either get a suspension or extremely broad peaks. I suspect aggregation or tautomerism. How do I get a clean spectrum?"
Expert Response

Hello,

This is a classic issue with pyrazolone derivatives, particularly dimers. These molecules are deceptively difficult because they combine high lattice energy (due to


-

stacking of the planar rings) with complex hydrogen-bonding networks (intermolecular H-bonds between carbonyls and NH/OH groups).

When you see "brick dust" or broad signals, you are likely fighting two distinct physical phenomena:

  • Thermodynamic Insolubility: The crystal lattice energy is higher than the solvation energy.[1]

  • Dynamic Aggregation: The molecule dissolves but forms supramolecular aggregates (dimers/oligomers) in solution, leading to slow tumbling and broad linewidths (

    
     relaxation shortening).[1]
    

Below is a structured guide to resolving this, moving from non-invasive solvent switches to aggressive chemical modification.

Part 1: The Diagnostic Workflow

Before wasting deuterated solvents, use this logic flow to determine if you have a solubility problem or a dynamic exchange problem.

TroubleshootingFlow Start Sample Status Visual Visual Inspection Start->Visual Suspension Cloudy/Precipitate? Visual->Suspension Soluble Clear Solution Suspension->Soluble No Mix Action: Solvent Mixture (CDCl3/MeOD or DMSO/Benzene) Suspension->Mix Yes (Insoluble) Spectrum Run 1H NMR Soluble->Spectrum Broad Broad/Missing Peaks? Spectrum->Broad Sharp Sharp Peaks Spectrum->Sharp Success Heat Action: Variable Temp (VT) (Heat to 50-80°C) Broad->Heat Dynamic Exchange? Acid Action: Add TFA-d (Break H-bonds) Heat->Acid Still Broad? Mix->Heat If soluble but broad

Figure 1: Decision matrix for troubleshooting pyrazolone solubility and spectral quality.

Part 2: Solvent Selection Strategy

Do not rely on


.[1] Pyrazolone dimers are often zwitterionic or highly polar, making chloroform a poor choice due to its low dielectric constant.[1]
Tier 1: The "Standard" Polar Switch

DMSO-


  is the baseline, but it is often insufficient for dimers due to viscosity and hygroscopicity.
  • Why it fails: DMSO is a hydrogen bond acceptor.[1] If your dimer has strong intramolecular H-bonds, DMSO may not disrupt them.[1] If it has intermolecular bonds, DMSO works well, but the high viscosity broadens signals.[1]

  • The Fix: If dissolved but broad, heat the DMSO sample to 340-350 K (67-77°C) . This increases solubility and sharpens peaks by accelerating molecular tumbling.[1]

Tier 2: The "Breakers" (Disrupting Aggregation)

If Tier 1 fails, you must chemically disrupt the H-bond network.

Solvent SystemRoleProtocolWarning
TFA-

(Trifluoroacetic acid-d)
Protonation & H-bond breaking. The "Nuclear Option."Add 1-2 drops of TFA-

to your

or DMSO tube.[1] Or use 100% TFA-

for stubborn solids.[1]
Acidity: Will protonate basic nitrogens.[1] Shifts peaks significantly downfield.[1]
Methanol-

/

(1:1)
Polarity & Dispersion. Dissolve in

, then titrate with MeOD until clear.
Exchange: OH and NH protons will disappear (exchange with D).[1]
Pyridine-


-Stacking Disruptor.
Use as primary solvent.[1]Excellent for flat, aromatic dimers.[1] Expensive and smelly.
Tier 3: The "Lattice Breaker" (Derivatization)

If the solid remains "brick dust," the lattice energy is too high. You must modify the solid state.[1]

  • In-situ Salt Formation: Add 1 eq. of DCl (in

    
    ) or TFA-
    
    
    
    .[1] Ionic species have vastly different lattice energies and solubility profiles.
  • Acetylation: If the pyrazolone has free OH/NH groups, acetylating them (acetic anhydride) often dramatically improves solubility in organic solvents, though it changes the molecule.[1]

Part 3: The Mechanism (Why is this happening?)

Pyrazolones exist in a tautomeric equilibrium (CH, OH, and NH forms).[1] In dimers, this is complicated by the ability to form "ribbons" or stacked dimers held together by hydrogen bonds.[1]

TautomerStacking Ketone CH-Form (Non-aromatic) Enol OH-Form (Aromatic/H-Bond Donor) Ketone->Enol Tautomerism (Solvent Dependent) Enol->Ketone Dimer Stacked Dimer (Insoluble Aggregate) Enol->Dimer Intermolecular H-Bonding DMSO DMSO-d6 (Competes for H-bonds) DMSO->Dimer Disrupts

Figure 2: Tautomeric equilibrium leading to aggregation. Polar aprotic solvents (DMSO) or acids (TFA) are required to intercept the 'Enol' form and prevent stacking.

Part 4: Frequently Asked Questions (FAQ)

Q: My sample dissolved in DMSO-


, but I see a huge water peak at 3.3 ppm that obscures my signals. Is my sample wet? 
A:  Not necessarily. Pyrazolones are hygroscopic, but DMSO is also a "water magnet."[1]
  • Fix: Add molecular sieves (4Å) directly to the NMR tube 1 hour before acquisition.[1]

  • Alternative: Use Acetone-

    
      if solubility permits; the water peak moves to ~2.8 ppm, often clearing the spectral window.
    

Q: I used Methanol-


 and my sample dissolved, but the NH peak is gone. 
A:  This is expected. Methanol-

(

) has an exchangeable deuterium.[1] It swaps with your molecule's labile protons (

).[1]
  • Fix: If you must see the NH proton, use DMSO-

    
     or Pyridine-
    
    
    
    .

Q: Can I use sonication to dissolve the sample? A: Yes, but be careful. Sonication generates heat.[1] If you sonicate a suspension in


, you might dissolve it temporarily, but it may precipitate inside the probe during the experiment. Always check the tube 10 minutes after sonication  to ensure it remains stable before inserting it into the magnet.
References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2] Journal of Organic Chemistry.[1][2]

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[1][2] Organic Process Research & Development.[1] [1]

  • Claramunt, R. M., et al. (2003).[1] Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. ResearchGate.[1][3]

  • Oxford University Chemistry NMR Facility. (n.d.).[1] Variable Temperature NMR Experiments: Guidelines and Limits.[1]

  • BenchChem. (2025).[1][4] Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

Sources

Validation & Comparative

Comparative Guide: Characteristic IR Absorption Bands for C=O vs C-OH in Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazolone-based therapeutics (e.g., Edaravone, Metamizole), determining the tautomeric state is not merely an academic exercise—it dictates solubility, bioavailability, and receptor binding affinity.[1]

Pyrazolone derivatives exist in a dynamic equilibrium between three primary forms: the CH-form (keto), the OH-form (enol), and the NH-form (amine).[1] Infrared (IR) spectroscopy is the rapid-screening tool of choice for distinguishing these states in the solid phase. This guide provides a definitive framework for differentiating the Carbonyl (C=O) stretch from the Hydroxyl (C-OH) stretch, addressing the common challenge of signal broadening due to intermolecular hydrogen bonding.[1]

The Tautomeric Landscape

Before analyzing the spectra, one must understand the structural origins of the signals. The 5-pyrazolone ring system shifts protons between N1, C4, and O, drastically altering the bond order of the oxygen substituent.[1]

Tautomer Equilibrium Flow

The following diagram illustrates the structural shifts that dictate whether you observe a C=O or C-OH band.

Tautomerism CH_Form CH-Form (Keto) (C=O present) Non-aromatic ring OH_Form OH-Form (Enol) (C-OH present) Aromatic pyrazole ring CH_Form->OH_Form Proton shift C4 -> O NH_Form NH-Form (Keto-Imine) (C=O present) Cyclic Amide character CH_Form->NH_Form Solvent/Substituent Dependent OH_Form->CH_Form OH_Form->NH_Form Proton shift O -> N1 NH_Form->OH_Form

Figure 1: Tautomeric equilibrium in 5-pyrazolone derivatives. The stability of each form is governed by solvent polarity and substituents at the C3/C4 positions.

Comparative IR Analysis: C=O vs. C-OH

The distinction relies on detecting the "Sharp Sword" (Carbonyl) versus the "Broad Shield" (Hydroxyl), but pyrazolones introduce unique spectral artifacts due to ring strain and conjugation.[1]

A. The Carbonyl (C=O) Signature

In the CH-form and NH-form , the oxygen is double-bonded to carbon.[1]

  • Primary Band: 1650 – 1750 cm⁻¹.[2]

  • Characteristics: Strong, sharp intensity.[1][3][4]

  • Shifts:

    • Conjugation: If an aryl group is at C4, the band shifts to lower wavenumbers (~1660 cm⁻¹).[1]

    • Lactam Character: In the NH-form, the ring acts like a lactam (cyclic amide), often appearing near 1680–1700 cm⁻¹.[1]

    • Edaravone Specifics: Typically shows a strong C=O stretch at 1712 cm⁻¹ (solution) or lower in solid state due to H-bonding.[1]

B. The Hydroxyl (C-OH) Signature

In the OH-form , the pyrazolone ring aromatizes to a pyrazole.[1] The C=O bond becomes a C-O single bond.

  • Primary Band (O-H Stretch): 3200 – 3500 cm⁻¹.[1]

  • Secondary Band (C-O Stretch): 1200 – 1300 cm⁻¹.[1]

  • Characteristics: The O-H stretch is typically very broad and can obscure the C-H stretching region.[4] The C=O peak at 1700 cm⁻¹ will be absent or significantly diminished.

C. Comparative Data Table
FeatureKeto Tautomer (C=O)Enol Tautomer (C-OH)Notes
Diagnostic Region 1 1650–1750 cm⁻¹ Absent (or weak)The "Sharp Sword."[1] Primary indicator of Keto form.
Diagnostic Region 2 Absent (or weak NH)3200–3500 cm⁻¹ The "Broad Hump." Broad O-H band indicates Enol.
Fingerprint Region Weak/No C-O stretch1200–1300 cm⁻¹ Strong C-O stretch confirms Enol form.
Band Shape Sharp, well-definedBroad, diffuseH-bonding in solid state broadens the OH band significantly.[1]
D₂O Exchange No shift in 1700 bandBand disappears/shiftsOH proton exchanges with D; C=O does not.

Experimental Validation Protocol

To definitively assign the tautomer, you cannot rely on a single scan. You must perturb the system to validate the assignment.

Protocol: The "Solvent Switch" Validation

Objective: Distinguish between intramolecular H-bonded Enol and intermolecular H-bonded Keto forms.

  • Solid State (KBr Pellet / ATR):

    • Run the sample as a solid.[5]

    • Observation: You will likely see broad bands due to crystal lattice H-bonding.[1] The C=O band may appear split or shifted low (1650 cm⁻¹).

  • Non-Polar Solution (CHCl₃ / CCl₄):

    • Dissolve the sample in dry Chloroform (10 mg/mL).

    • Observation: Intermolecular bonds break.

    • Result: If the C=O band sharpens and shifts to ~1710–1720 cm⁻¹ , the Keto form is dominant. If the broad OH band persists (sharpens slightly but remains), the Enol form is stabilized by intramolecular bonding.

  • Polar Aprotic Solution (DMSO):

    • Dissolve in DMSO.

    • Result: DMSO often stabilizes the OH-form (Enol) or the ionic form, causing the C=O band to diminish and the C-O/OH characteristics to rise.

Decision Logic for Spectral Assignment

DecisionTree Start Analyze IR Spectrum (1600-3600 cm⁻¹) Check1700 Is there a strong, sharp peak at 1650-1750 cm⁻¹? Start->Check1700 Check3400 Is there a broad hump at 3200-3500 cm⁻¹? Check1700->Check3400 Yes Enol Dominant ENOL Form (OH form) Check1700->Enol No (Weak/Absent) Keto Dominant KETO Form (CH or NH form) Check3400->Keto No (Sharp NH only) Mixed Mixed Tautomers (Dynamic Equilibrium) Check3400->Mixed Yes (Both Present)

Figure 2: Logical workflow for assigning pyrazolone tautomers based on IR spectral features.[1]

Case Study: Edaravone (Radicut)

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) serves as the standard reference.[1]

  • Literature Consensus: In the solid state, Edaravone exists predominantly in the CH-form (Keto) , but forms strong intermolecular hydrogen bonds.[1]

  • Observed Spectra:

    • C=O: A strong band is observed at 1712 cm⁻¹ (in CHCl₃) or ~1690 cm⁻¹ (in KBr, lowered by H-bonding).[1]

    • C-OH: In derivatives where the Enol form is trapped (e.g., by complexation with metal ions or Ionic Liquids), the 1712 cm⁻¹ peak disappears, and a C-O stretch emerges near 1250 cm⁻¹ .[1]

  • Key Insight: When Edaravone is converted into an Ionic Liquid (e.g., with phosphonium), the disappearance of the C=O peak at 1712 cm⁻¹ is the primary evidence that the proton has shifted to oxygen, forming the enolate/enol anion structure.

References

  • National Institutes of Health (PMC). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. (2023).[1][4][6][7] [Link]

  • MDPI. Synthesis, Characterization and Assessment of Antioxidant Properties of Edaravone Derivatives. (2024).[1][8] [Link][1]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids and Tautomers. (2020).[1][9][10] [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).[1][4] [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2020).[1][9][10] [Link]

Sources

A Senior Scientist's Guide to Establishing HPLC Retention Time Standards for 4-bromo-1-methyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise identification and quantification of novel heterocyclic compounds are paramount. 4-bromo-1-methyl-1H-pyrazol-3-ol, a substituted pyrazole, represents a class of molecules with significant interest in medicinal chemistry.[1][2] Its unique structure, featuring a polar hydroxyl group, a bromine substituent, and an N-methylated pyrazole core, presents specific challenges and considerations for analytical chemists.[3] The absence of a commercially certified High-Performance Liquid Chromatography (HPLC) retention time standard for this specific analyte necessitates the establishment of a robust, validated in-house standard.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop a reliable HPLC method, compare analytical approaches, and formally establish 4-bromo-1-methyl-1H-pyrazol-3-ol as an internal retention time (RT) standard. We will delve into the causality behind methodological choices, ensuring a self-validating system grounded in established chromatographic principles.

Part 1: Analyte Characteristics & Chromatographic Strategy

Understanding the physicochemical properties of 4-bromo-1-methyl-1H-pyrazol-3-ol is the cornerstone of effective method development. The molecule's structure imparts moderate to high polarity due to the pyrazol-3-ol moiety, which can engage in hydrogen bonding. While soluble in organic solvents, its polarity suggests that achieving significant retention on a standard non-polar stationary phase could be challenging.[4][5]

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is the dominant technique for pharmaceutical analysis due to its versatility and robustness.[6][7] It utilizes a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase.[6] For 4-bromo-1-methyl-1H-pyrazol-3-ol, hydrophobic interactions between the pyrazole ring and the C18 alkyl chains will be the primary mechanism of retention. The key to a successful separation lies in modulating the mobile phase to achieve an optimal balance of retention, peak shape, and analysis time.

Alternative Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that exhibit poor retention in RP-HPLC, HILIC presents a powerful alternative.[8] HILIC employs a polar stationary phase and a highly organic mobile phase, establishing an aqueous layer on the stationary phase surface into which polar analytes can partition. While more complex, this technique should be considered if RP-HPLC methods fail to provide adequate retention.[5][8]

Part 2: Comparison of HPLC Methodologies

The selection of HPLC conditions is a critical decision-making process. Below is a comparative guide to three potential starting methods for the analysis of 4-bromo-1-methyl-1H-pyrazol-3-ol. The choice between them depends on available resources, desired runtime, and the complexity of the sample matrix.

Parameter Method 1: Standard RP (Acidic) Method 2: Standard RP (Neutral) Method 3: Alternative RP (Polar-Embedded)
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid or TFA in WaterDeionized Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile (ACN)
Elution Mode Isocratic or GradientIsocratic or GradientIsocratic or Gradient
Typical Starting %B 10-30%10-30%20-40%
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) ~210-230 nm (scan for maxima)~210-230 nm (scan for maxima)~210-230 nm (scan for maxima)
Rationale & Insights The acidic modifier (formic acid or TFA) protonates residual silanols on the silica backbone, significantly reducing peak tailing for basic compounds. It is the most common starting point for robust method development.[9][10]A neutral mobile phase may be sufficient if the analyte is neutral and does not interact strongly with silanols. It offers compatibility with a wider range of detectors but risks poor peak shape.Polar-embedded phases contain a polar functional group (e.g., amide, carbamate) near the silica surface. This provides alternative selectivity and can improve peak shape for polar analytes without strong acid modifiers.[5]

Part 3: Protocol for Establishing an In-House Retention Time Standard

The following protocol outlines the necessary steps to qualify a purchased batch of 4-bromo-1-methyl-1H-pyrazol-3-ol as a reliable in-house retention time standard. This process ensures the trustworthiness and reproducibility of analytical results.

Workflow for In-House Standard Qualification

G cluster_prep Phase 1: Preparation & Purity cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Implementation a Procure high-purity 4-bromo-1-methyl-1H-pyrazol-3-ol b Assess Purity (e.g., NMR, LC-MS) Confirm Identity a->b c Prepare Stock Solution (e.g., 1 mg/mL in Methanol) b->c d Develop HPLC Method (See Comparison Guide) c->d e Optimize for Peak Shape, Resolution, and Runtime d->e f Perform System Suitability Test (SST) n=6 injections e->f g Establish RT and Peak Area Precision (%RSD < 2%) f->g h Define RT Window (e.g., RT ± 2.5%) g->h i Document Standard & Method Implement in Routine Analysis h->i

Caption: Workflow for qualifying an in-house HPLC standard.

Step-by-Step Methodology

1. Standard Preparation and Purity Verification:

  • Procurement: Source the highest purity (>97%) 4-bromo-1-methyl-1H-pyrazol-3-ol available from a reputable supplier.

  • Identity Confirmation: Before use, confirm the identity and purity of the material. While a Certificate of Analysis provides initial data, independent verification via Mass Spectrometry (MS) for molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy for structure is highly recommended.

  • Stock Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile to create a 1.0 mg/mL stock solution. Store this solution in an amber vial at 2-8°C.

2. HPLC Method Development and Optimization:

  • Initial Conditions: Begin with Method 1 from the comparison table above. A C18 column with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) is a robust starting point.[9][10]

  • Gradient Screening: Perform a rapid gradient elution (e.g., 5% to 95% B in 10 minutes) to determine the approximate solvent strength required to elute the compound.

  • Optimization: Based on the screening run, develop an optimized isocratic or shorter gradient method that provides a retention time between 3 and 10 minutes. Adjust the organic solvent percentage to fine-tune retention. The goal is a sharp, symmetrical peak well-resolved from any impurities and the solvent front.

HPLC Method Development Logic

G start Inject Standard rt_check Retention Time (RT) Acceptable? start->rt_check shape_check Peak Shape Symmetrical? rt_check->shape_check Yes adjust_mp Adjust % Organic (ACN or MeOH) rt_check->adjust_mp No (Too early/late) adjust_ph Adjust pH (Add TFA/Formic Acid) shape_check->adjust_ph No (Tailing) end Method Optimized shape_check->end Yes adjust_mp->start adjust_ph->start change_col Change Column (e.g., Phenyl, Polar-Embedded) adjust_ph->change_col If no improvement change_col->start

Caption: Decision tree for optimizing HPLC method parameters.

3. System Suitability and Standard Validation:

  • Objective: To ensure the analytical system is performing correctly before the standard is formally adopted.

  • Procedure:

    • Equilibrate the HPLC system with the optimized mobile phase until a stable baseline is achieved.

    • Prepare a working solution (e.g., 10 µg/mL) from the stock solution.

    • Inject the working solution six consecutive times.

  • Acceptance Criteria:

    • Retention Time Precision: The relative standard deviation (%RSD) of the retention times for the six injections should be ≤ 1.0% .

    • Peak Area Precision: The %RSD of the peak areas should be ≤ 2.0% .

    • Peak Asymmetry (Tailing Factor): The tailing factor should be between 0.9 and 1.5 .

4. Establishing the Retention Time Window:

  • Once the system suitability criteria are met, the average retention time from the six injections is designated as the formal RT for the in-house standard.

  • An acceptable window is then defined for routine analysis, typically the mean RT ± 2.5%. Any peak identification within this window in subsequent analyses can be confidently assigned to 4-bromo-1-methyl-1H-pyrazol-3-ol, provided the analytical method remains unchanged.

By following this comprehensive guide, laboratories can confidently develop a robust analytical method and establish a well-documented, reliable in-house retention time standard for 4-bromo-1-methyl-1H-pyrazol-3-ol, ensuring the accuracy and integrity of their scientific research.

References

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 . PubChem. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . IJCPA. [Link]

  • 4-bromo-1-methyl-1h-pyrazol-3-ol . PubChemLite. [Link]

  • Polar Compounds . SIELC Technologies. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... . Journal of Separation Science. [Link]

  • The Bromination of Pyrazabole . DTIC. [Link]

  • Reverse Phase Chromatography Techniques . Chrom Tech, Inc.. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis . LCGC International. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis . PMC. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis . ACS Omega. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives... . MDPI. [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds . Pharma-IQ. [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy... . AIP Publishing. [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry . Oriental Journal of Chemistry. [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy . iosrphr.org. [Link]

  • Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives . Canadian Journal of Chemistry. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.